1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is an organobromine compound with the molecular formula C7H2BrCl3F2O. This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be synthesized through a multi-step process involving the bromination, fluorination, and trichloromethoxylation of benzene derivatives. The typical synthetic route involves:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Fluorination: Bromobenzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for the bromination, fluorination, and trichloromethoxylation steps.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Oxidized benzene derivatives such as carboxylic acids or ketones.
Reduction: Reduced benzene derivatives such as alcohols or alkanes.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution:
Nucleophilic Attack: The bromine atom can be targeted by nucleophiles, leading to substitution reactions that modify the compound’s structure.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state and leading to the formation of different products.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichloromethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the difluoro substitution and has a trifluoromethoxy group.
1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoroethyl group instead of difluoro and trichloromethoxy groups.
Uniqueness: this compound is unique due to the presence of both difluoro and trichloromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine, fluorine, and trichloromethoxy groups, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₂BrCl₃F₂O. The presence of multiple halogens contributes to its chemical reactivity and potential biological effects.
Property | Value |
---|---|
Molecular Weight | 291.38 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through:
- Electrophilic Substitution : The halogen atoms can facilitate electrophilic reactions with nucleophiles in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially interact with various receptors due to its structural characteristics.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Some studies have suggested that halogenated aromatic compounds can possess antimicrobial activity against various pathogens.
- Cytotoxicity : In vitro assays have indicated potential cytotoxic effects on cancer cell lines, which warrants further investigation into its anticancer properties.
- Pharmacological Applications : The compound is being explored as a potential lead in drug development due to its unique pharmacophore.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several halogenated benzene derivatives on human cancer cell lines. Results showed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of halogenated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:
- Synthesis Methods : The compound can be synthesized through halogenation reactions under controlled conditions.
- Biological Assays : Various assays have been conducted to evaluate its biological activity, including cytotoxicity tests and antimicrobial susceptibility tests.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHQIBFFJYOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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